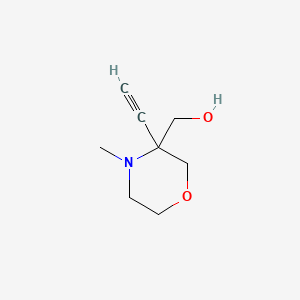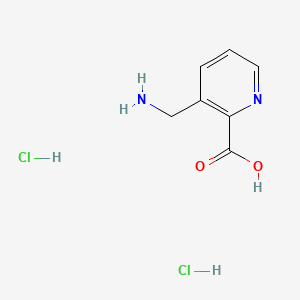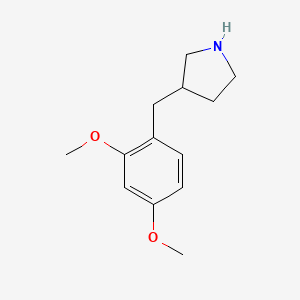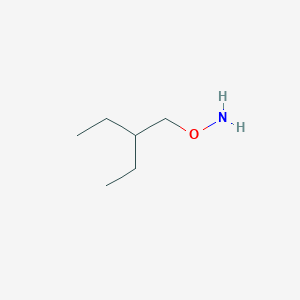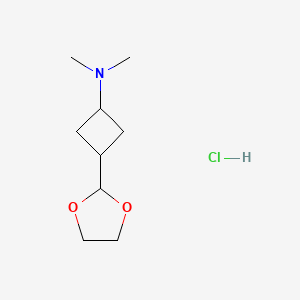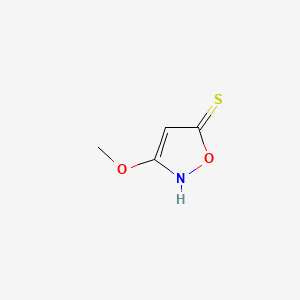
3-Methoxyisoxazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-1,2-oxazole-5-thiol is a heterocyclic compound that contains both oxygen and sulfur atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the methoxy group and thiol group in the molecule makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1,2-oxazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 3-methoxy-2-aminophenol with carbon disulfide in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of 3-methoxy-1,2-oxazole-5-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1,2-oxazole-5-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted oxazole derivatives .
Scientific Research Applications
3-methoxy-1,2-oxazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-1,2-oxazole-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, altering their activity. The oxazole ring can interact with nucleic acids and other biomolecules, affecting cellular processes . The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Contains a benzene ring fused to an oxazole ring.
Thiazole: Contains a sulfur atom in place of the oxygen atom in oxazole.
Isoxazole: Contains an oxygen atom in place of the sulfur atom in thiazole.
Uniqueness
3-methoxy-1,2-oxazole-5-thiol is unique due to the presence of both methoxy and thiol groups, which confer specific reactivity and biological activities. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C4H5NO2S |
|---|---|
Molecular Weight |
131.16 g/mol |
IUPAC Name |
3-methoxy-2H-1,2-oxazole-5-thione |
InChI |
InChI=1S/C4H5NO2S/c1-6-3-2-4(8)7-5-3/h2,5H,1H3 |
InChI Key |
ISBDZHNLFLSGOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=S)ON1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13585133.png)
![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride](/img/structure/B13585136.png)
![N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585138.png)


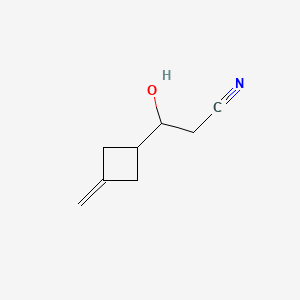

![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)
